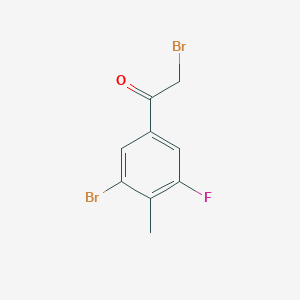![molecular formula C14H8BrClF4 B12850606 2-Bromo-1-[chloro(4-fluorophenyl)methyl]-4-(trifluoromethyl)benzene CAS No. 85118-22-5](/img/structure/B12850606.png)
2-Bromo-1-[chloro(4-fluorophenyl)methyl]-4-(trifluoromethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-1-[chloro(4-fluorophenyl)methyl]-4-(trifluoromethyl)benzene is an organic compound with the molecular formula C13H8BrClF4. This compound is characterized by the presence of bromine, chlorine, fluorine, and trifluoromethyl groups attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-[chloro(4-fluorophenyl)methyl]-4-(trifluoromethyl)benzene typically involves electrophilic aromatic substitution reactionsThe reaction conditions often require the use of strong acids like aluminum chloride (AlCl3) as a catalyst and anhydrous conditions to prevent hydrolysis .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the handling of hazardous reagents and the need for precise control of reaction conditions .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-[chloro(4-fluorophenyl)methyl]-4-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding quinones or reduction to form hydroquinones.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Oxidation Reactions: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include substituted benzene derivatives.
Oxidation Reactions: Products include quinones.
Reduction Reactions: Products include hydroquinones.
Scientific Research Applications
2-Bromo-1-[chloro(4-fluorophenyl)methyl]-4-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-1-[chloro(4-fluorophenyl)methyl]-4-(trifluoromethyl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution. The presence of electron-withdrawing groups like bromine, chlorine, and trifluoromethyl enhances its reactivity towards nucleophiles. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1-chloro-2-(trifluoromethyl)benzene: Similar structure but lacks the 4-fluorophenylmethyl group.
2-Bromo-1-chloro-4-(trifluoromethyl)benzene: Similar structure but different substitution pattern.
Uniqueness
2-Bromo-1-[chloro(4-fluorophenyl)methyl]-4-(trifluoromethyl)benzene is unique due to the presence of multiple halogen atoms and the trifluoromethyl group, which confer distinct chemical properties and reactivity. The combination of these substituents makes it a valuable compound for various synthetic and research applications .
Properties
CAS No. |
85118-22-5 |
|---|---|
Molecular Formula |
C14H8BrClF4 |
Molecular Weight |
367.56 g/mol |
IUPAC Name |
2-bromo-1-[chloro-(4-fluorophenyl)methyl]-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C14H8BrClF4/c15-12-7-9(14(18,19)20)3-6-11(12)13(16)8-1-4-10(17)5-2-8/h1-7,13H |
InChI Key |
NQCHPKLCVPHTBF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(C2=C(C=C(C=C2)C(F)(F)F)Br)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-(Naphtho[1,2-d]oxazol-2-yl)phenyl)-5-nitrofuran-2-carboxamide](/img/structure/B12850529.png)
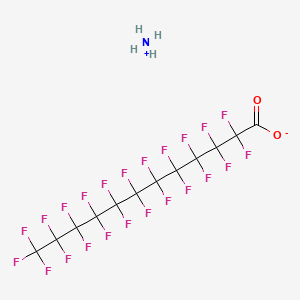
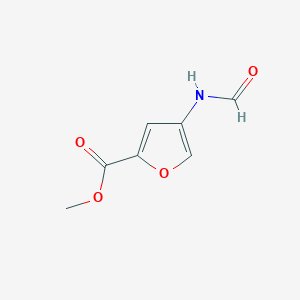
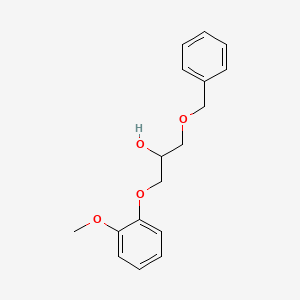
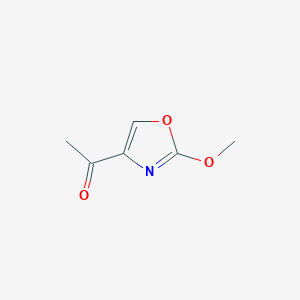
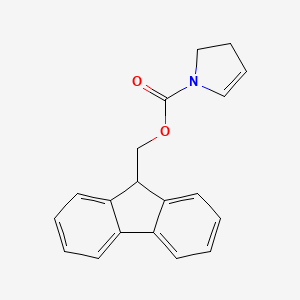
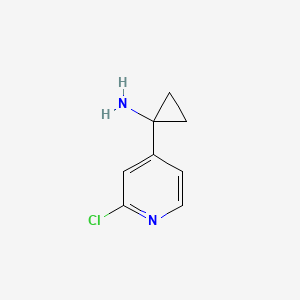
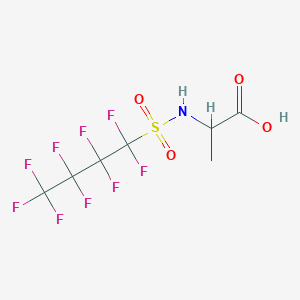
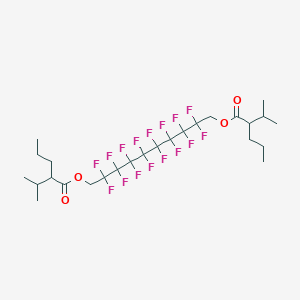
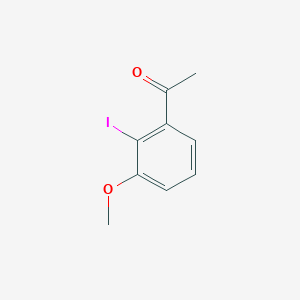
![(5-(4,4-Bis(2-ethylhexyl)-2-(trimethylstannyl)-4H-indeno[1,2-b]thiophen-6-yl)thiophen-2-yl)trimethylstannane](/img/structure/B12850603.png)
![4-({5-Fluoro-4-[2-Methyl-1-(Propan-2-Yl)-1h-Imidazol-5-Yl]pyrimidin-2-Yl}amino)-N-[2-(Piperidin-1-Yl)ethyl]benzamide](/img/structure/B12850605.png)
